2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine
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Overview
Description
The compound “2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine” is a complex organic molecule. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
Environmental Degradation of Pesticides
Piperazine derivatives have been studied for their reactivity with radicals, such as sulfate radicals, which are involved in the degradation of persistent environmental pollutants like chlorotriazine herbicides. This research highlights the potential application of piperazine derivatives in enhancing the degradation of harmful environmental contaminants, thereby reducing their impact on drinking water quality and overall ecological health (Lutze et al., 2015).
Antimicrobial and Antifungal Activities
Research on piperazine derivatives has also revealed their potential in combating microbial infections. For instance, novel piperazinone derivatives have been synthesized and shown to possess cytotoxic activities against cancer cell lines, indicating their utility in developing new anticancer agents. Additionally, these compounds have exhibited antimicrobial activities, suggesting their application in creating new antimicrobial drugs (Ghasemi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine and serotonin receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by binding to the active site, leading to changes in the receptor’s activity .
Biochemical Pathways
Similar compounds have been found to affect the dopaminergic and serotonergic pathways .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to modulate the activity of their target receptors, leading to changes in cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O4/c1-27(18-8-6-17(24)7-9-18)21(30)14-28-13-16(5-12-20(28)29)23-25-22(26-32-23)15-3-10-19(31-2)11-4-15/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZQIMETFBFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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